2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole
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Overview
Description
2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with methoxy-substituted aldehydes or ketones in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-1H-benzo[d]imidazole
- 7-Fluoro-5-methoxy-1H-benzo[d]imidazole
- 2-Chloro-7-fluoro-1H-benzo[d]imidazole
Uniqueness
2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the presence of all three substituents (chloro, fluoro, and methoxy) on the benzimidazole ring.
Properties
Molecular Formula |
C8H6ClFN2O |
---|---|
Molecular Weight |
200.60 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClFN2O/c1-13-4-2-5(10)7-6(3-4)11-8(9)12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
PYHAFFYPPFSXAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)N=C(N2)Cl |
Origin of Product |
United States |
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